molecular formula C9H10INO B13567073 N-(4-iodophenyl)oxetan-3-amine

N-(4-iodophenyl)oxetan-3-amine

Cat. No.: B13567073
M. Wt: 275.09 g/mol
InChI Key: DQVAYVJSOYHMQO-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring and an iodine-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the epoxide opening with trimethyloxosulfonium ylide, which allows for the formation of the oxetane ring . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to achieve good yields .

Industrial Production Methods

Industrial production methods for N-(4-iodophenyl)oxetan-3-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)oxetan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the iodine-substituted phenyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxetane derivatives and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-iodophenyl)oxetan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)oxetan-3-amine involves its interaction with molecular targets through its oxetane ring and iodine-substituted phenyl group. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for the development of drugs that target specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)oxetan-3-amine
  • N-(4-chlorophenyl)oxetan-3-amine
  • N-(4-fluorophenyl)oxetan-3-amine

Uniqueness

N-(4-iodophenyl)oxetan-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(4-iodophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2

InChI Key

DQVAYVJSOYHMQO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=C(C=C2)I

Origin of Product

United States

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